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Introduction

The targeted delivery of small interfering RNA (siRNA) to hepatocytes has been significantly
advanced by the conjugation of triantennary N-acetylgalactosamine (tri-GalNAc) ligands. These
ligands bind with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly
expressed on the surface of hepatocytes. This interaction facilitates efficient receptor-mediated
endocytosis of the siRNA conjugate, leading to potent and durable gene silencing in the liver.
This document provides a detailed protocol for the conjugation of a tri-GalNAc ligand featuring
a carboxylic acid linker (tri-GalNAc-COOH) to an amine-modified siRNA.

Mechanism of Action: ASGPR-Mediated Uptake

The tri-GalNAc-siRNA conjugate is administered and enters the bloodstream. The tri-GalNAc
ligand is recognized by the ASGPR on hepatocytes. Upon binding, the receptor-ligand complex
is internalized into the cell via clathrin-mediated endocytosis. Inside the cell, the complex is
trafficked through endosomes. The acidic environment of the late endosome facilitates the
dissociation of the conjugate from the receptor. The ASGPR is then recycled back to the cell
surface, while the siRNA conjugate is released into the cytoplasm. Once in the cytoplasm, the
siRNA is loaded into the RNA-induced silencing complex (RISC), which leads to the cleavage
and degradation of the target messenger RNA (mRNA), resulting in gene silencing.
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ASGPR-mediated endocytosis pathway of tri-GalNAc-siRNA.

Experimental Protocol: Conjugation of tri-GalNAc-
COOH to Amine-Modified siRNA

This protocol describes a two-step conjugation process. First, the carboxylic acid of the tri-
GalNAc ligand is activated using EDC and Sulfo-NHS to form a stable amine-reactive Sulfo-
NHS ester. Second, the activated ligand is reacted with the 3'-amine-modified sense strand of
the siRNA.

Materials
¢ tri-GalNAc-COOH

o Amine-modified siRNA (sense strand)
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» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
e N-hydroxysulfosuccinimide (Sulfo-NHS)

e Anhydrous Dimethylformamide (DMF)

e 0.1 M MES buffer (pH 6.0)

e 0.1 M Sodium borate buffer (pH 8.5)

* Nuclease-free water

o HPLC-grade acetonitrile

e HPLC-grade methanol

o Triethylammonium acetate (TEAA) buffer for HPLC

¢ NAP-5 desalting columns

Equipment

e High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
suitable for oligonucleotide analysis

Mass Spectrometer (e.g., ESI-Q-TOF)

Lyophilizer

pH meter

Vortex mixer

Centrifuge

Protocol Steps
Step 1: Activation of tri-GalINAc-COOH
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 Dissolve tri-GalNAc-COOH in anhydrous DMF to a final concentration of 10 mM.

¢ In a separate tube, dissolve EDC and Sulfo-NHS in 0.1 M MES buffer (pH 6.0) to final
concentrations of 50 mM each.

o Add the EDC/Sulfo-NHS solution to the tri-GalNAc-COOH solution at a 5:1 molar excess of
EDC and Sulfo-NHS to the tri-GalNAc-COOH.

 Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
Step 2: Conjugation to Amine-Modified siRNA

o Dissolve the 3'-amine-modified siRNA sense strand in 0.1 M sodium borate buffer (pH 8.5) to
a final concentration of 1 mM.

e Add the activated tri-GalNAc-COOH solution to the siRNA solution at a 10:1 molar excess of
the activated ligand to the siRNA.

 Incubate the reaction mixture for 4 hours at room temperature with gentle mixing.

e Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and
incubating for 15 minutes.

Step 3: Purification of the tri-GalNAc-siRNA Conjugate

o Purify the crude conjugation reaction mixture by reverse-phase HPLC.

[¢]

Column: C18 column suitable for oligonucleotide purification.

Mobile Phase A: 0.1 M TEAA in nuclease-free water.

o

Mobile Phase B: 0.1 M TEAA in 95% acetonitrile.

[e]

o

Gradient: A suitable gradient to separate the conjugated siRNA from unconjugated siRNA
and excess ligand (e.g., 5-50% B over 30 minutes).

e Collect the fractions corresponding to the tri-GalNAc-siRNA conjugate.
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» Desalt the purified conjugate using a NAP-5 desalting column according to the
manufacturer's instructions.

» Lyophilize the purified and desalted conjugate to dryness.

Step 4: Characterization and Duplex Formation

e Resuspend the lyophilized tri-GalNAc-siRNA sense strand in nuclease-free water.

o Confirm the identity and purity of the conjugate by mass spectrometry.

o Quantify the concentration of the conjugate using UV spectrophotometry at 260 nm.

» To form the final SIRNA duplex, anneal the purified tri-GalNAc-siRNA sense strand with an
equimolar amount of the complementary antisense siRNA strand by heating to 95°C for 5
minutes and then slowly cooling to room temperature.
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Step 1: Activation

tri-GalNAc-COOH

Add EDC/Sulfo-NHS
in MES buffer (pH 6.0)

Step 2: Conjugation

Activated tri-GalNAc
(Sulfo-NHS ester)

Amine-modified SiRNA
(sense strand)

Mix in Borate buffer (pH 8.5)
Incubate 4h at RT
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Step 4: Duplex Formation

Purified tri-GalNAc-siRNA
(sense strand)

Antisense siRNA

Annealing

Final tri-GalNAc-siRNA Duplex
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Workflow for tri-GalNAc-COOH conjugation to siRNA.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b10855413?utm_src=pdf-body-img
https://www.benchchem.com/product/b10855413?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Data Presentation

The following table presents representative data for the synthesis and characterization of a tri-
GalNAc-siRNA conjugate.

Unconjugated siRNA tri-GalNAc-siRNA
Parameter )

(sense strand) Conjugate (sense strand)
Purity (by HPLC) >95% >90%
Yield (post-purification) N/A ~60%
Expected Mass (Da) 7050.5 8786.4
Observed Mass (Da) by ESI-

7050.8 8786.9

MS

Note: Yields and purity can vary depending on the specific SIRNA sequence, linker chemistry,
and purification efficiency. The masses are hypothetical and will depend on the exact
composition of the siRNA and the tri-GalNAc-COOH ligand.

Conclusion

The protocol outlined in this document provides a robust method for the conjugation of tri-
GalNAc-COOH to amine-modified siRNA, enabling the production of hepatocyte-targeted
siRNA therapeutics. The use of EDC/Sulfo-NHS chemistry for the activation of the carboxylic
acid and subsequent reaction with an amine-modified siRNA is a well-established and efficient
method. Proper purification and characterization are crucial to ensure the quality and activity of
the final conjugate. The resulting tri-GalNAc-siRNA conjugates can be used for in vitro and in
vivo studies to evaluate their gene silencing efficacy and therapeutic potential.

¢ To cite this document: BenchChem. [Application Notes and Protocols for tri-GalNAc-COOH
Conjugation to siRNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855413#tri-galnac-cooh-conjugation-to-sirna-
protocol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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